4-[5-(4'-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a biphenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4’-octylbiphenyl-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 4-bromopyridine under Suzuki-Miyaura coupling conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-(4-Methylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-(4-Ethylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
4-[5-(4’-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine stands out due to its long alkyl chain (octyl group), which imparts unique solubility and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility characteristics, such as in the development of organic electronic materials .
Properties
Molecular Formula |
C27H29N3O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
5-[4-(4-octylphenyl)phenyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H29N3O/c1-2-3-4-5-6-7-8-21-9-11-22(12-10-21)23-13-15-25(16-14-23)27-29-26(30-31-27)24-17-19-28-20-18-24/h9-20H,2-8H2,1H3 |
InChI Key |
RSKQFSGNCYALGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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